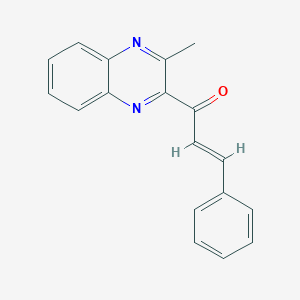

2-Cinnamoyl-3-methylquinoxaline

Übersicht

Beschreibung

2-Cinnamoyl-3-methylquinoxaline is a compound that is likely to be a hybrid molecule combining the structural features of cinnamic acid derivatives and quinoxaline. Cinnamic acid derivatives are known for their potential anticancer properties, as seen in the study where substituted cinnamic acid bearing 2-quinolone hybrids were synthesized and evaluated for their antiproliferative activity against cancer cell lines . Quinoxaline derivatives, on the other hand, have been studied for their antimicrobial activity, and various molecular transformations have been performed to optimize this activity . The combination of these two moieties could potentially enhance the biological activity of the resulting compound.

Synthesis Analysis

The synthesis of this compound would likely involve the attachment of a cinnamoyl group to a quinoxaline nucleus. A similar approach is seen in the synthesis of quinoxaline derivatives where ether linkages are introduced to replace a chlorine atom at the C-2 position of the quinoxaline nucleus . Additionally, the synthesis of cinnamic acid derivatives can be achieved by the oxidation of arylpropenes with reagents such as DDQ . Combining these methods could potentially lead to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been studied using various spectroscopic techniques. For instance, the structure of 2-methyl-3-carboethoxyquinoxaline 1,4-dioxide was established by single-crystal X-ray crystallography . The quinoxaline ring is known to have a planar geometry consistent with aromaticity. In the case of this compound, the presence of the cinnamoyl group would likely influence the electronic structure and potentially the planarity of the quinoxaline ring.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aromatic aldehydes . The cinnamoyl moiety itself can be synthesized through reactions such as the decarboxylative coupling of cinnamic acids with other aromatic compounds . The reactivity of this compound would be influenced by both the quinoxaline and cinnamoyl components, potentially allowing for a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Quinoxaline derivatives exhibit properties such as fluorescence and solvatochromism, as seen in the study of 2-substituted 3-ethynylquinoxalines . The introduction of a cinnamoyl group could modify these properties, potentially enhancing the compound's utility in applications such as fluorescent probes or materials science. The solubility, melting point, and stability of this compound would be key physical properties to investigate, as they would influence its practical applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including structures similar to 2-Cinnamoyl-3-methylquinoxaline, have garnered attention for their antitumor efficacy. The 3-phenyl acrylic acid functionality intrinsic to cinnamic acids allows for diverse chemical reactions that make these compounds significant in medicinal research, especially as anticancer agents. Recent decades have seen a surge in exploring cinnamoyl derivatives for their antitumor potential, highlighting an underutilized area of research that spans over a century. These derivatives have been systematically studied for their synthesis and biological evaluations, presenting a promising avenue for anticancer research (De, Baltas, & Bedos-Belval, 2011).

Pharmacological Properties of Cinnamaldehyde

Cinnamaldehyde, a compound closely related to the cinnamoyl group found in this compound, has been extensively studied for its pharmacological benefits. Known for its role as a natural flavorant derived from Cinnamon, cinnamaldehyde also exhibits significant pharmacological effects, including glucose and lipid-lowering effects in diabetic animals. Its impact on improving insulin sensitivity, glycogen synthesis, and mitigating diabetic complications has been detailed, showcasing the compound's potential for diabetes management and its complications. The detailed pharmacokinetics and safety profiles provide a foundation for considering cinnamaldehyde and its derivatives for further clinical trials and diabetes intervention strategies (Zhu et al., 2017).

Wirkmechanismus

Target of Action

It’s known that this compound has significant antimicrobial properties .

Mode of Action

The mode of action of 2-Cinnamoyl-3-methylquinoxaline involves inhibiting the synthesis of bacterial DNA . It selectively inhibits the growth and reproduction of pathogenic microorganisms in the digestive tract, without affecting beneficial bacteria such as E. coli and other Gram-positive bacteria . This selective inhibition makes it effective in controlling diseases like piglet diarrhea and avian Pasteurella disease .

Biochemical Pathways

Given its mode of action, it can be inferred that it interferes with the dna synthesis pathway of pathogenic bacteria, thereby inhibiting their growth and reproduction .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly absorbed and eliminated in the body . It is primarily excreted in its original form, resulting in very little residue in the body . This rapid absorption and elimination contribute to its bioavailability.

Result of Action

The result of the action of this compound is the effective control of diseases like piglet diarrhea and avian Pasteurella disease . By selectively inhibiting the growth and reproduction of pathogenic bacteria in the digestive tract, it helps maintain the balance of intestinal flora, thereby promoting the health and growth of animals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage temperature should be between 2-8°C . It is also sensitive to light and can undergo photochemical reactions . Therefore, it should be stored in a sealed, dry environment, away from light .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that this compound has several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(E)-1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-13-18(20-16-10-6-5-9-15(16)19-13)17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVOSGDEVWDFA-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508939 | |

| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80109-63-3 | |

| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one as described in the research?

A: The research paper focuses on a new synthetic route for quinocetone and its deoxy derivatives, including 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one. [] This specific compound is not the central focus of the study. The significance lies in developing an efficient and high-yielding method to obtain these compounds, which could be valuable for further research into their potential biological activities and applications.

Q2: How was 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one characterized in the study?

A: The researchers confirmed the structure and purity of the synthesized 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one using a combination of analytical techniques: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)

![acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B129207.png)